4-Chloro-6-(trifluoromethoxy)quinazoline
Overview
Description
4-Chloro-6-(trifluoromethoxy)quinazoline is a heterocyclic organic compound with the molecular formula C9H4ClF3N2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its unique chemical structure, which includes a chloro group at the 4-position and a trifluoromethoxy group at the 6-position of the quinazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethoxy)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinazoline and trifluoromethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the trifluoromethanol, facilitating its nucleophilic attack on the 6-position of the quinazoline ring.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Solvents: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining product purity and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, dihydroquinazolines, and biaryl derivatives .
Scientific Research Applications
4-Chloro-6-(trifluoromethoxy)quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of pharmaceuticals targeting various diseases, such as cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethoxy)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting tyrosine kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially less bioactive.
6-Trifluoromethoxyquinazoline: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-6-methoxyquinazoline: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its electronic properties and reactivity
Uniqueness
4-Chloro-6-(trifluoromethoxy)quinazoline is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct electronic and steric properties. These properties can enhance its reactivity in chemical reactions and its potential biological activities compared to similar compounds .
Properties
IUPAC Name |
4-chloro-6-(trifluoromethoxy)quinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-6-3-5(16-9(11,12)13)1-2-7(6)14-4-15-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIDAXLBBURWOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=NC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274429 | |
Record name | 4-Chloro-6-(trifluoromethoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312295-62-8 | |
Record name | 4-Chloro-6-(trifluoromethoxy)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312295-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(trifluoromethoxy)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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